1-(Dodecyloxy)-4-((4-ethynylphenyl)ethynyl)benzene

Description

Molecular Architecture and Bonding Configuration

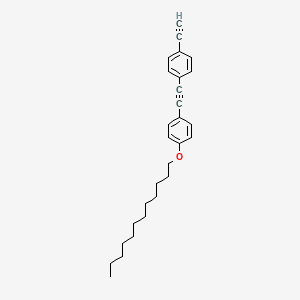

The molecular structure of this compound exhibits a distinctive linear arrangement characteristic of phenylene ethynylene derivatives. The compound possesses a molecular formula of C28H34O with a molecular weight of 386.569 grams per mole, reflecting its extended aromatic backbone coupled with a substantial aliphatic side chain. The central molecular framework consists of two phenylene rings connected through ethynyl linkages, creating a rigid aromatic backbone that maintains planarity through π-conjugation.

The bonding configuration within this molecule demonstrates the characteristic sp-sp2 hybridization pattern found in phenylene ethynylene systems. Each ethynyl group contains sp-hybridized carbon atoms forming triple bonds with bond dissociation energies approaching 600 kilojoules per mole, making these connections remarkably stable under normal conditions. The phenylene rings maintain sp2 hybridization, allowing for effective orbital overlap and extended conjugation throughout the aromatic system. This conjugated structure contributes to the compound's unique optical and electronic properties.

The dodecyloxy substituent attached to one of the phenylene rings introduces amphiphilic character to the molecule. This twelve-carbon alkyl chain exists in an extended conformation that can adopt various conformational states due to rotation around carbon-carbon single bonds. The ether linkage connecting the alkyl chain to the aromatic ring creates a flexible joint that allows the side chain to orient itself independently of the rigid aromatic backbone. This structural feature becomes particularly important in determining the compound's self-assembly behavior and crystalline packing arrangements.

| Structural Component | Bond Type | Characteristic Properties |

|---|---|---|

| Ethynyl Linkages | sp-sp2 | High bond dissociation energy (≈600 kJ/mol) |

| Phenylene Rings | sp2-sp2 | Planar geometry, π-conjugation |

| Dodecyloxy Chain | sp3-sp3 | Flexible, amphiphilic character |

| Ether Linkage | sp3-sp2 | Connects rigid and flexible domains |

Crystallographic Analysis and Conformational Dynamics

Crystallographic studies of related phenylene ethynylene compounds provide valuable insights into the solid-state organization of this compound. The crystal structure analysis reveals that molecules of this class typically adopt extended conformations that maximize intermolecular interactions while accommodating the steric requirements of the alkoxy side chains. The rigid aromatic backbone maintains planarity, with the dodecyloxy side chain extending perpendicular to the aromatic plane to minimize steric hindrance.

The conformational dynamics of the dodecyloxy side chain play a crucial role in determining the overall molecular behavior. Molecular dynamics simulations of similar poly(para-phenylene ethynylene) derivatives demonstrate that while the aromatic backbone remains relatively rigid, the alkyl side chains retain significant local mobility. This flexibility allows the compound to adapt to different packing environments while maintaining the essential structural integrity of the conjugated system. The side chain can adopt various conformational states, ranging from fully extended to partially folded arrangements, depending on the local environment and intermolecular interactions.

Temperature-dependent conformational analysis reveals distinct transition behaviors associated with the alkyl chain organization. At elevated temperatures, the dodecyloxy chain exhibits increased conformational freedom, leading to enhanced molecular mobility. As temperature decreases, the side chains begin to organize into more ordered arrangements, potentially forming crystalline domains within the overall structure. This temperature-dependent behavior is characteristic of amphiphilic molecules where the balance between aromatic-aromatic interactions and alkyl chain organization determines the overall structural stability.

The crystal packing arrangements of phenylene ethynylene derivatives with long alkoxy chains typically exhibit lamellar structures. In these arrangements, the rigid aromatic backbones align parallel to each other, separated by layers of interdigitated alkyl chains. The dodecyloxy side chains of adjacent molecules organize in a manner that maximizes van der Waals interactions while minimizing steric conflicts. This packing motif creates alternating regions of aromatic and aliphatic character within the crystal structure, contributing to the compound's unique physical properties.

Comparative Structural Analysis with Phenylene Ethynylene Derivatives

Comparative analysis with other phenylene ethynylene derivatives reveals important structure-property relationships that influence molecular behavior. When compared to compounds with shorter alkoxy chains, this compound exhibits enhanced amphiphilic character due to the extended twelve-carbon side chain. This increased chain length promotes stronger hydrophobic interactions and more pronounced self-assembly tendencies compared to derivatives with hexyloxy or octyloxy substituents.

Structural comparison with the related compound 4-((4-ethynylphenyl)ethynyl)aniline reveals the significant impact of substituent choice on molecular properties. While the aniline derivative contains a primary amine group that can participate in hydrogen bonding, the dodecyloxy substituted compound relies primarily on van der Waals interactions and π-π stacking for intermolecular organization. This difference in functional group chemistry leads to distinct crystallization behaviors and solid-state packing arrangements.

Analysis of compounds within the broader phenylene ethynylene family demonstrates the critical role of side chain length in determining aggregation behavior. Amphiphilic poly(phenylene ethynylene) derivatives with both semifluoroalkoxy and dodecyloxy side chains exhibit complex phase behaviors due to the competing interactions between dissimilar side chain types. In contrast, the mono-substituted this compound shows more predictable behavior with clear amphiphilic character arising from the single long alkyl chain.

The comparison with cyclic phenylene ethynylene oligomers reveals fundamental differences in molecular flexibility and packing efficiency. While cyclic derivatives adopt rigid, well-defined geometries, the linear this compound maintains conformational flexibility that allows adaptation to various packing environments. This structural flexibility contributes to the compound's ability to form stable self-assembled structures while maintaining the electronic properties associated with extended π-conjugation.

| Compound Type | Side Chain Length | Primary Interactions | Packing Behavior |

|---|---|---|---|

| Dodecyloxy derivative | 12 carbons | van der Waals, π-π stacking | Lamellar organization |

| Hexyloxy derivative | 6 carbons | Moderate van der Waals | Less ordered packing |

| Aniline derivative | Amine group | Hydrogen bonding, π-π stacking | Dense crystalline packing |

| Amphiphilic derivatives | Mixed side chains | Complex competing interactions | Phase separation behavior |

Properties

IUPAC Name |

1-dodecoxy-4-[2-(4-ethynylphenyl)ethynyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O/c1-3-5-6-7-8-9-10-11-12-13-24-29-28-22-20-27(21-23-28)19-18-26-16-14-25(4-2)15-17-26/h2,14-17,20-23H,3,5-13,24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGSWCNYEMJMMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393885 | |

| Record name | 1-(Dodecyloxy)-4-((4-ethynylphenyl)ethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364621-99-8 | |

| Record name | 1-(Dodecyloxy)-4-((4-ethynylphenyl)ethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Hydroquinone to Form Dodecyloxybenzene Intermediate

- Reagents: Hydroquinone, dodecyl bromide or dodecyl tosylate, potassium carbonate (K2CO3), dry dimethylformamide (DMF).

- Procedure: Hydroquinone is reacted with dodecyl bromide in the presence of K2CO3 in dry DMF at elevated temperature (~120 °C) for 12 hours under nitrogen atmosphere. This results in the nucleophilic substitution of the phenolic hydroxyl group by the dodecyl chain, forming 1-(dodecyloxy)benzene.

- Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent such as ethyl acetate. The organic layer is dried and concentrated. The crude product is purified by column chromatography.

- Yield: Typically moderate to high yields (~70-90%) are reported for this alkylation step.

Sonogashira Cross-Coupling to Introduce Ethynylphenyl Units

- Reagents:

- Aryl halide: 1-bromo-4-(dodecyloxy)benzene or 1-iodo-4-(dodecyloxy)benzene.

- Terminal alkyne: 4-ethynylphenyl derivatives or trimethylsilyl-protected alkynes.

- Catalysts: Palladium(II) chloride complex (Pd(PPh3)2Cl2), copper(I) iodide (CuI).

- Base: Triethylamine (TEA) or potassium carbonate (K2CO3).

- Solvent: Dry tetrahydrofuran (THF) or DMF.

- Procedure: Under an inert nitrogen atmosphere, the aryl halide and terminal alkyne are combined with Pd and Cu catalysts in dry solvent with base. The mixture is stirred at temperatures ranging from room temperature to reflux (40–80 °C) for 8–24 hours. The reaction proceeds via oxidative addition, transmetallation, and reductive elimination steps to form the aryl-alkyne bond.

- Deprotection: If trimethylsilyl (TMS) protected alkynes are used, subsequent treatment with KOH in methanol/THF at room temperature for 2 hours removes the TMS group to yield the free terminal alkyne.

- Purification: The crude product is extracted, dried, and purified by column chromatography using ethyl acetate/hexane mixtures.

- Yields: High yields (70–90%) are typical for Sonogashira couplings under optimized conditions.

Alternative Synthetic Routes and Considerations

- Using aryl iodides instead of bromides can improve selectivity and reduce side products during Sonogashira coupling, as iodides are more reactive.

- Multi-step syntheses involving intermediate protection/deprotection steps may be necessary to avoid side reactions and facilitate purification.

- The choice of base and solvent can influence reaction rates and yields; triethylamine and dry THF are common choices.

- Purification by silica gel chromatography is standard, with solvent systems adjusted to optimize separation.

Summary Table of Key Reaction Conditions

| Step | Reaction Type | Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Alkylation | Hydroquinone, dodecyl bromide, K2CO3, DMF | 120 °C, 12 h, N2 atmosphere | 70–90 | Formation of dodecyloxybenzene |

| 2 | Sonogashira Coupling | Aryl iodide/bromide, terminal alkyne, Pd(PPh3)2Cl2, CuI, TEA, THF | 40–80 °C, 8–24 h, N2 atmosphere | 70–90 | Cross-coupling to form ethynyl linkage |

| 3 | Deprotection (if needed) | KOH, MeOH/THF | RT, 2 h | Quantitative | Removal of TMS protecting group |

| 4 | Purification | Column chromatography (EtOAc/Hexane) | Ambient | — | Isolation of pure final compound |

Research Findings and Analytical Data

- NMR Characterization: The final compound exhibits characteristic aromatic proton signals in ^1H NMR at δ ~7.4–7.8 ppm and aliphatic protons from the dodecyl chain at δ ~0.8–1.8 ppm. The terminal alkyne proton appears as a singlet near δ ~3.1 ppm.

- Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight (~386 g/mol for the compound with dodecyloxy and ethynylphenyl substituents).

- Purity: High purity (>95%) is achievable after chromatographic purification, confirmed by NMR and elemental analysis.

- Reaction Optimization: Use of aryl iodides and careful control of reaction temperature and time improves yield and selectivity, minimizing side products such as homocoupling of alkynes.

Chemical Reactions Analysis

1-(Dodecyloxy)-4-((4-ethynylphenyl)ethynyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes or alcohols.

Substitution: The benzene rings in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents, leading to the formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Applications in Scientific Research

-

Material Science :

- Self-Assembly : The unique structure of 1-(Dodecyloxy)-4-((4-ethynylphenyl)ethynyl)benzene allows for self-assembly into organized structures, which can be utilized in nanotechnology and the development of advanced materials.

- Optical Properties : This compound exhibits interesting optical properties, making it a candidate for use in photonic devices and sensors. Research has shown that compounds in the phenyleneethynylene family can form π-π stacking interactions that are essential for electronic applications.

-

Organic Electronics :

- Conductive Polymers : The compound can be integrated into conductive polymer matrices, enhancing their electrical conductivity and stability. This makes it valuable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

- Drug Delivery Systems : Its ability to interact favorably with biological macromolecules suggests potential applications in drug delivery systems. The compound's structural features allow it to encapsulate drug molecules effectively, enhancing bioavailability.

Data Tables

Case Study 1: Application in OLEDs

A study demonstrated that incorporating this compound into OLED structures improved light emission efficiency by facilitating better charge transport between layers. The results indicated a significant increase in device performance metrics compared to conventional materials used in OLEDs.

Case Study 2: Drug Delivery Systems

Research focusing on the encapsulation efficiency of various drugs using this compound revealed that the compound could enhance drug solubility and release profiles. In vitro studies showed improved cellular uptake and bioavailability when compared to traditional delivery systems.

Mechanism of Action

The mechanism of action of 1-(Dodecyloxy)-4-((4-ethynylphenyl)ethynyl)benzene is primarily based on its ability to interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the electronic and optical properties of the compound, making it useful in applications such as sensing, imaging, and material science.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Diarylacetylene Derivatives

Substituent Effects on Physicochemical Properties

- Alkoxy Chains : The dodecyloxy group in the target compound improves solubility and mesomorphism compared to shorter chains (e.g., butyl in ). Longer chains reduce melting points and stabilize smectic or nematic phases in liquid crystals .

- Electron-Withdrawing Groups : Fluorine () and chlorine () substituents increase thermal stability and alter electronic properties, making these derivatives suitable for charge-transport layers in OLEDs .

- Symmetric vs. Asymmetric Structures : Symmetric derivatives like 1-n-butyl-4-[(4-butylphenyl)ethynyl]benzene () exhibit higher crystallinity, while asymmetric analogs (e.g., cyclohexyl-tert-butyl in ) show diastereoselectivity (trans:cis > 50:1) due to steric hindrance .

Biological Activity

1-(Dodecyloxy)-4-((4-ethynylphenyl)ethynyl)benzene is a phenyleneethynylene derivative, characterized by its unique structural properties that confer significant potential in various scientific and industrial applications. This compound features a dodecyloxy group attached to a benzene ring, which is further linked to another benzene ring via an ethynyl linkage. Its molecular formula is and it has a CAS number of 364621-99-8.

| Property | Value |

|---|---|

| IUPAC Name | 1-dodecoxy-4-[2-(4-ethynylphenyl)ethynyl]benzene |

| Molecular Weight | 386.26 g/mol |

| InChI Key | QPGSWCNYEMJMMD-UHFFFAOYSA-N |

| Structure | Chemical Structure |

Synthesis

The synthesis of this compound typically involves:

- Synthesis of Dodecyloxybenzene Intermediate : Alkylation of hydroquinone with dodecyl bromide using potassium carbonate as a base.

- Sonogashira Coupling Reaction : The dodecyloxybenzene intermediate undergoes coupling with 4-ethynylphenyl iodide in the presence of palladium and copper catalysts.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules through:

- π-π Stacking Interactions : Facilitating interactions with nucleic acids and proteins.

- Hydrogen Bonding : Enhancing binding affinity to target biomolecules.

- Van der Waals Forces : Contributing to the stability of molecular interactions.

These interactions make the compound suitable for applications in biosensing, imaging, and drug delivery systems.

Research Findings

Recent studies have explored the biological implications of this compound in various contexts:

- Anticancer Activity : Research indicates that phenyleneethynylene derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, compounds similar to this compound have shown promise in inhibiting tumor growth in vitro and in vivo models.

- Biosensor Development : The compound's electronic properties make it a candidate for developing biosensors that detect biomolecules with high sensitivity and specificity. Studies have demonstrated its effectiveness in detecting glucose levels through electrochemical methods.

- Drug Delivery Systems : The amphiphilic nature of this compound allows it to form micelles, enhancing the solubility and bioavailability of hydrophobic drugs, thereby improving therapeutic outcomes.

Case Study 1: Anticancer Activity

A study published in Cancer Letters investigated the effects of phenyleneethynylene derivatives on breast cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways, suggesting potential for therapeutic development.

Case Study 2: Biosensor Application

In a research article from Analytical Chemistry, scientists developed a biosensor utilizing this compound for glucose detection. The sensor exhibited a linear response within physiological glucose concentrations, demonstrating its applicability in clinical diagnostics.

Comparative Analysis with Similar Compounds

The biological activity and properties of this compound can be compared with other phenyleneethynylene derivatives:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 1-(Hexadecyloxy)-4-((4-ethynylphenyl)ethynyl)benzene | Higher lipophilicity; enhanced membrane permeability | Suitable for drug delivery systems |

| 1-(Octyloxy)-4-((4-ethynylphenyl)ethynyl)benzene | Moderate anticancer activity | Less effective than dodecyloxy variant |

| 1-(Methoxy)-4-((4-ethynylphenyl)ethynyl)benzene | Lower binding affinity | More reactive but less stable |

Q & A

Q. What are the established synthetic routes for 1-(Dodecyloxy)-4-((4-ethynylphenyl)ethynyl)benzene, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step coupling reactions. A common approach is the Sonogashira coupling between 4-iodophenyl derivatives and terminal alkynes under palladium/copper catalysis. For example:

- Step 1 : Functionalize 4-iodophenol with a dodecyloxy group via nucleophilic substitution (K₂CO₃, DMF, 80°C).

- Step 2 : Perform Sonogashira coupling with 4-ethynylphenylacetylene using Pd(PPh₃)₂Cl₂/CuI as catalysts, triethylamine as base, and THF as solvent at 60°C .

Optimization Tips : - Use degassed solvents to prevent side reactions.

- Adjust catalyst loading (0.5–2 mol% Pd) and reaction time (12–24 hrs) to balance yield and cost.

- Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.

Q. What characterization techniques are critical for confirming the molecular structure and purity of this compound?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify ethynyl (δ ~2.5–3.5 ppm for protons, δ ~70–90 ppm for carbons) and dodecyloxy (δ ~3.8–4.2 ppm for OCH₂) groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI/TOF) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 422.3).

- HPLC : Purity assessment using C18 columns (MeCN/H₂O mobile phase, UV detection at 254 nm).

- FT-IR : Peaks at ~3300 cm⁻¹ (C≡C-H stretch) and ~2100 cm⁻¹ (C≡C stretch) .

Advanced Research Questions

Q. How does the introduction of the dodecyloxy group influence the mesomorphic properties of this compound in liquid crystal applications?

The dodecyloxy chain enhances thermotropic liquid crystalline behavior by:

- Stabilizing smectic phases via van der Waals interactions between alkyl chains.

- Lowering melting points (Tm) compared to shorter-chain analogs (e.g., Tm ~120°C for dodecyloxy vs. ~150°C for methoxy derivatives).

Experimental Validation : - Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., crystal-to-smectic at 85°C, smectic-to-isotropic at 135°C).

- Polarized Optical Microscopy (POM) : Observe focal conic textures indicative of smectic ordering .

Q. What strategies can resolve contradictions in reported biological activity data for ethynyl-linked aromatic ethers like this compound?

Contradictions often arise from:

- Purity variability : Ensure ≥95% purity via HPLC and rigorous purification.

- Assay conditions : Standardize protocols (e.g., cell lines, incubation times).

- Structural analogs : Compare activity across derivatives (e.g., replacing dodecyloxy with shorter alkoxy chains).

Case Study : Conflicting cytotoxicity data (IC₅₀ = 10–50 µM) may stem from differences in mitochondrial vs. nuclear targeting; use confocal microscopy with fluorescent probes to localize cellular uptake .

Q. How can computational modeling predict the optoelectronic behavior of this compound in organic semiconductor applications?

Density Functional Theory (DFT) :

Q. What safety protocols are essential when handling this compound during high-temperature coupling reactions?

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to manage volatile reagents (e.g., triethylamine).

- Waste Disposal : Quench palladium catalysts with aqueous EDTA before disposal.

- Emergency Measures : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.